molecular formula C10H7Br2NO2 B14771328 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

Cat. No.: B14771328
M. Wt: 332.98 g/mol
InChI Key: UVOFZGXZYNVKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Core Structures in Natural Products and Synthetic Chemistry

The indole core is a fundamental structural motif found in a multitude of natural products, exhibiting a wide spectrum of biological activities. smolecule.commdpi.com This significance stems from its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a vast family of indole alkaloids with diverse and potent pharmacological properties. mdpi.comnih.gov In the marine environment, organisms are a rich source of indole derivatives, many of which have been investigated for their therapeutic potential. smolecule.com

The unique electronic properties of the indole ring system, characterized by its aromaticity and the presence of a nitrogen heteroatom, allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. This ability to mimic peptide structures and bind to receptors and enzymes makes it a highly sought-after scaffold in drug discovery. mdpi.comnih.gov Consequently, synthetic chemists have developed numerous methodologies to construct and functionalize the indole nucleus, enabling the creation of novel derivatives with tailored properties. researchgate.net

Overview of Biologically Active Indole Acetic Acid Scaffolds and their Research Relevance

Among the vast class of indole derivatives, those bearing an acetic acid moiety at the 3-position, known as indole-3-acetic acids (IAAs), are of paramount importance. The parent compound, indole-3-acetic acid, is the most common and potent naturally occurring plant hormone of the auxin class, playing a crucial role in regulating plant growth and development. chula.ac.th Beyond its role in botany, the IAA scaffold has been extensively explored in medicinal chemistry.

Researchers have synthesized and evaluated a wide array of IAA derivatives, revealing a broad range of biological activities. These include potential applications as anticancer agents, with some halogenated derivatives showing cytotoxicity towards cancer cells. bldpharm.com Furthermore, indole acetic acid derivatives have been investigated for their antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the IAA scaffold allows for structural modifications that can fine-tune its biological activity, making it a highly relevant area of ongoing research. researchgate.net

Rationale for Halogenation, Specifically Dibromination, in Indole Acetic Acid Derivatives Research

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The introduction of halogen atoms, such as bromine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. bldpharm.com Halogens can alter the electronic distribution within the molecule and introduce new points of interaction, such as halogen bonding, which can enhance binding to protein targets.

Specifically, dibromination of the indole ring can lead to compounds with distinct biological profiles. The position of the bromine atoms on the indole nucleus is critical in determining the resulting activity. Research on various brominated indole derivatives has demonstrated their potential as potent bioactive agents. For instance, certain brominated indoles isolated from marine sources have exhibited significant antimicrobial and cytotoxic activities. bldpharm.com The rationale for investigating a dibrominated compound like 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is to explore how this specific substitution pattern influences its biological properties compared to the parent indole-3-acetic acid or its mono-halogenated counterparts.

Research Scope and Objectives for this compound Investigations

Detailed, publicly available research specifically focused on this compound is limited. However, based on the broader understanding of halogenated indole acetic acids, the primary research objectives for such a compound would likely encompass:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and thoroughly characterizing its chemical structure and properties using modern analytical techniques.

Biological Screening: Evaluating its activity across a range of biological assays to identify potential therapeutic applications. This would likely include screening for anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Comparing its activity to other halogenated and non-halogenated indole acetic acid derivatives to understand the influence of the 4,5-dibromo substitution pattern on its biological profile.

Mechanism of Action Studies: For any identified biological activity, the next objective would be to elucidate the underlying molecular mechanism by which the compound exerts its effects.

The overarching goal of such investigations would be to determine if this compound possesses unique and potent biological activities that would warrant further development as a potential therapeutic agent or a valuable tool for chemical biology research.

Historical Context and Evolution of Indole-3-acetic Acid Research

The history of indole-3-acetic acid (IAA) research is deeply rooted in the field of plant physiology. The concept of a plant growth-promoting substance was first proposed by Charles Darwin and his son Francis in the late 19th century. However, it wasn't until the 1930s that IAA was isolated and identified as the primary auxin in plants. bldpharm.com This discovery marked a significant milestone in understanding plant development and paved the way for the agricultural use of synthetic auxins.

The synthesis of IAA was first reported in 1941 by Robert Pokorny. mdpi.com Following this, the mid-20th century saw extensive research into synthetic auxin analogs for agricultural applications, leading to the development of herbicides. In parallel, the biological importance of indole and its derivatives in other organisms, including their roles as signaling molecules and precursors to neurotransmitters like serotonin (B10506) in animals, became increasingly apparent. mdpi.com This expanded the scope of indole research into medicinal chemistry and neurobiology, leading to the development of a wide range of indole-based drugs. The evolution of indole-3-acetic acid research exemplifies a journey from a fundamental discovery in plant science to a versatile scaffold with broad applications in agriculture and medicine.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound this compound is not available in the public domain. As a result, it is not possible to provide the requested in-depth analysis for the specified subsections, including Proton (¹H) NMR, Carbon (¹³C) NMR, 2D NMR, Fourier Transform Infrared (FT-IR), and Raman spectroscopy.

The structural elucidation of a novel or modified compound like this compound would indeed rely on the advanced analytical techniques outlined in the request. However, without access to published research containing the primary spectral data for this specific molecule, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and citation of detailed research findings.

For reference, the analysis of the parent compound, 2-(1H-indol-3-yl)acetic acid, involves well-documented spectroscopic data. Theoretical analysis suggests that the introduction of two bromine atoms at the C4 and C5 positions of the indole ring would induce significant changes in the spectra:

In NMR spectra , the electron-withdrawing nature of the bromine atoms would cause downfield shifts for the nearby protons and carbon atoms. The substitution pattern would also alter the multiplicity and coupling constants of the remaining aromatic protons.

In vibrational spectra (FT-IR and Raman) , characteristic C-Br stretching and bending vibrations would appear, and the fingerprint region would be significantly different from the unsubstituted parent compound.

However, to provide a thorough and accurate article as requested, peer-reviewed and published experimental data is essential. Such data could not be located for this compound through the available search resources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

2-(4,5-dibromo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7Br2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)

InChI Key

UVOFZGXZYNVKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid. The molecular weight of this compound is 332.98 g/mol . In a typical mass spectrum, the molecular ion peak ([M]+) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be expected for the molecular ion peak, with contributions from the 79Br and 81Br isotopes.

The fragmentation pattern of this compound under mass spectrometry can be predicted based on the known fragmentation of indole-3-acetic acid (IAA) and its derivatives. jabonline.innist.gov The most common fragmentation pathway for IAA involves the loss of the carboxylic acid group (-COOH) as carbon dioxide (CO2), leading to the formation of the skatole cation. jabonline.inresearchgate.net For this compound, a similar initial fragmentation would be anticipated, resulting in a significant fragment ion corresponding to the dibromoskatole cation.

Further fragmentation of the indole (B1671886) ring itself can also occur, leading to a series of smaller fragment ions. The presence of the two bromine atoms on the indole ring would influence the fragmentation pattern, and the resulting isotopic patterns in the fragment ions would be indicative of the number of bromine atoms retained in each fragment.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value/Observation
Molecular Formula C₁₀H₇Br₂NO₂
Molecular Weight 332.98 g/mol
Major Fragment Ion [M - COOH]⁺ (Dibromoskatole cation)
Characteristic Features Isotopic pattern due to two bromine atoms.

X-ray Crystallography for Solid-State Structure Determination

It is anticipated that the crystal structure would be stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the carboxylic acid group acting as both a hydrogen bond donor and acceptor, and the indole N-H group also participating as a hydrogen bond donor. These interactions would likely lead to the formation of dimers or extended chains.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. nih.gov The crystal packing will also be influenced by π-π stacking interactions between the aromatic indole rings of neighboring molecules.

Table 2: Expected Crystallographic Parameters and Interactions for this compound (based on related structures)

Parameter Expected Feature
Crystal System Likely monoclinic or orthorhombic
Dominant Intermolecular Forces Hydrogen bonding (O-H···O, N-H···O)
Other Significant Interactions Halogen bonding (C-Br···O, C-Br···π), π-π stacking
Likely Supramolecular Motifs Dimeric structures, chain formation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of other substituted indole-3-acetic acids. nih.gov The indole chromophore typically exhibits two main absorption bands in the UV region. core.ac.uk These bands are assigned to the ¹Lₐ ← ¹A and ¹Lₑ ← ¹A electronic transitions.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. The presence of two electron-withdrawing bromine atoms at the 4- and 5-positions is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole-3-acetic acid. nih.gov This shift is due to the influence of the bromine atoms on the energy levels of the π molecular orbitals involved in the electronic transitions.

The solvent environment can also affect the UV-Vis spectrum. In polar solvents, a shift in the absorption maxima may be observed due to interactions between the solvent and the electronic ground and excited states of the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition Approximate Wavelength Range (nm) Effect of Bromine Substitution
¹Lₐ ← ¹A270-290Bathochromic shift
¹Lₑ ← ¹A210-230Bathochromic shift

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure of molecules. These methods are instrumental in predicting molecular properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid, a theoretical calculation of the HOMO-LUMO gap can predict its reactivity in various chemical reactions. researchgate.net This analysis helps in understanding its potential as a reactive intermediate in synthetic chemistry or its ability to interact with biological macromolecules.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 5.0 eV
Hardness (η) Resistance to charge transfer 2.5 eV
Softness (S) Reciprocal of hardness 0.4 eV⁻¹
Electronegativity (χ) Tendency to attract electrons 4.0 eV
Electrophilicity Index (ω) Global electrophilic nature 3.2 eV

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.net For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. This is particularly useful for predicting how the molecule will interact with other reagents or with the active site of a biological target. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govcardiff.ac.uk By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, identifying its stable and low-energy conformations. researchgate.net For a flexible molecule like this compound, which has a rotatable acetic acid side chain, MD simulations can provide insights into its preferred shapes in different environments, such as in a solvent or in the binding pocket of a protein. These simulations also offer information about the stability of different conformations and the energy barriers between them.

In Silico Prediction of Pharmacokinetic Profiles (Methodological Aspects)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.netnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov For this compound, a variety of ADME parameters can be predicted using computational models.

These predictions are based on the molecule's structure and physicochemical properties. Key parameters include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicate how well the compound might be absorbed from the gastrointestinal tract. mdpi.com

Distribution: The volume of distribution (VDss) and the fraction of the compound that is unbound to plasma proteins (Fu) are important for understanding how the compound will be distributed throughout the body. mdpi.com

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. mdpi.com

Excretion: The total clearance of the compound from the body can be estimated, providing an indication of its likely half-life. nih.gov

Table 2: Illustrative In Silico ADME Predictions for this compound

ADME Property Predicted Value Implication
Human Intestinal Absorption High Good oral absorption is likely.
Caco-2 Permeability Moderate May cross intestinal barrier.
Plasma Protein Binding High May have a longer duration of action.
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions.
Total Clearance Low May have a longer half-life.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. For novel compounds like this compound, where extensive biological data may be limited, QSAR studies on structurally related molecules can provide valuable insights into the key molecular descriptors that may govern their activity.

While specific QSAR models for this compound are not extensively documented, studies on other substituted indole (B1671886) derivatives highlight the importance of certain parameters. For instance, a QSAR study on a series of 1H-indole-3-acetic acid derivatives with auxin activity revealed that both the type and position of substituents on the indole ring significantly influence their biological effect. unicamp.br

In the context of this compound, a hypothetical QSAR model would likely incorporate descriptors that account for the presence and position of the bromine atoms. Key descriptors would include:

Electronic Descriptors: The electron-withdrawing nature of the bromine atoms would significantly impact the electronic properties of the indole ring. Descriptors such as Hammett constants, partial charges, and dipole moment would be crucial in quantifying this effect.

Lipophilic Descriptors: The bromine substitutions would increase the lipophilicity of the molecule. The partition coefficient (log P) would be a critical parameter, as lipophilicity often governs a compound's ability to cross cell membranes.

A 3-D-QSAR study on a different class of indole derivatives targeting serotonin (B10506) and dopamine (B1211576) receptors emphasized the significance of halogen substitutions. nih.gov The study found that dihalogenated derivatives, including those with bromine at the C-5 position of the indole ring, were among the more potent compounds. nih.gov This suggests that for this compound, the positions of the bromine atoms at C-4 and C-5 are likely to be critical determinants of its biological activity.

The development of a robust QSAR model for this compound and its analogs would involve the synthesis of a series of related compounds with varying substitution patterns and the subsequent correlation of their measured biological activities with calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future drug discovery efforts.

Table 1: Key Molecular Descriptors for QSAR Modeling of Substituted Indole-3-Acetic Acids

Descriptor TypeSpecific DescriptorPotential Influence on Activity
Electronic Hammett ConstantsQuantifies the electron-withdrawing/donating effect of substituents.
Partial Atomic ChargesDescribes the distribution of electrons within the molecule.
Dipole MomentIndicates the overall polarity of the molecule.
Steric Molar RefractivityRelates to the volume and polarizability of the molecule.
Taft Steric ParametersQuantifies the steric bulk of substituents.
Lipophilic Partition Coefficient (log P)Measures the lipophilicity, affecting membrane permeability.
Topological Connectivity IndicesDescribes the branching and connectivity of the molecular structure.

Molecular Docking Studies for Target Identification and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This method is instrumental in identifying potential biological targets and elucidating the binding interactions at a molecular level. For this compound, docking studies on structurally similar brominated indoles and other indole derivatives can suggest likely protein targets and key binding modes.

A notable study investigated the binding of several brominated indoles, isolated from the marine mollusc Dicathais orbita, to cyclooxygenase (COX) enzymes, which are key targets in inflammation. scu.edu.au The study performed molecular docking of compounds such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin (B21408), and 6,6'-dibromoindirubin with COX-1 and COX-2. scu.edu.au The results indicated that these brominated indoles could fit into the binding pockets of both COX isoforms with favorable binding energies. scu.edu.au For instance, 6,6'-dibromoindirubin showed a high binding affinity for COX-1 with a docking score of -7.25 kcal/mol. scu.edu.au This suggests that this compound may also exhibit inhibitory activity against COX enzymes. The binding of these compounds was stabilized by interactions with key amino acid residues in the active site. scu.edu.au

Other molecular docking studies on various indole derivatives have revealed their potential to interact with a wide range of biological targets:

Antimicrobial Targets: Docking studies of novel indole derivatives have been conducted against enzymes such as UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are crucial for bacterial and fungal cell wall synthesis, respectively. frontiersin.org These studies often show that the indole scaffold can form hydrogen bonds and pi-stacking interactions with the active site residues of these enzymes. frontiersin.org

Anticancer Targets: The cyclin-dependent kinase 5 (CDK-5) enzyme has been identified as a potential target for indole-based compounds in cancer therapy. mdpi.com Molecular docking simulations have shown that indole derivatives can exhibit strong binding affinities to the active site of CDK-5. mdpi.com

Neurological Targets: Substituted indole derivatives have been docked into the nicotinic acetylcholine (B1216132) receptor, a key player in neurotransmission. jocpr.com These studies help in understanding how such compounds might modulate the activity of this receptor. jocpr.com

Table 2: Potential Protein Targets and Binding Interactions for Indole Derivatives Based on Molecular Docking Studies

Potential Protein TargetTherapeutic AreaKey Interacting Residues (Examples)Type of InteractionReference
Cyclooxygenase-1/2 (COX-1/2)Anti-inflammatoryArginine, Tyrosine, SerineHydrogen bonding, π-π stacking scu.edu.au
UDP-N-acetylmuramate-L-alanine ligase (MurC)AntibacterialArginine, Glycine, SerineHydrogen bonding, hydrophobic interactions frontiersin.org
Lanosterol 14α-demethylaseAntifungalTyrosine, Histidine, CysteineHydrogen bonding, coordination with heme iron frontiersin.org
Cyclin-dependent kinase 5 (CDK-5)AnticancerLysine, Glutamic acid, Aspartic acidHydrogen bonding, hydrophobic interactions mdpi.com
Nicotinic Acetylcholine ReceptorNeurological DisordersTyrosine, Tryptophan, LeucineCation-π interactions, hydrophobic interactions jocpr.com

Biological Activity and Mechanistic Studies of 2 4,5 Dibromo 1h Indol 3 Yl Acetic Acid and Analogues

General Biological Significance of Indole (B1671886) Acetic Acid Derivatives in Various Biological Systems

Indole-3-acetic acid (IAA) is the most common naturally occurring auxin, a class of plant hormones that regulate virtually all aspects of plant growth and development, including cell division and elongation. nih.gov Beyond its fundamental role in botany, IAA and its derivatives exhibit significant biological effects in other systems. In microorganisms, IAA can function as a signaling molecule, influencing gene expression, stress responses, and growth. eurekaselect.comnih.gov

The indole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.govnih.gov The functionalization of the indole ring, such as through halogenation, can significantly modulate these biological activities. Brominated indoles, in particular, are found in various marine organisms and often display potent bioactivity. researchgate.net The acetic acid moiety at the C-3 position provides a critical structural feature that can influence the molecule's interaction with biological targets. For instance, IAA itself can interact directly with DNA, inducing conformational changes similar to those caused by intercalating agents, which may underlie some of its biological effects. nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

While specific studies on 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid are limited, research on brominated indole analogues demonstrates significant antimicrobial potential. Halogenation, particularly bromination at the C-5 and C-6 positions of the indole ring, has been shown to enhance the spectrum and potency of antimicrobial activity. nih.govmdpi.com

For example, 5-bromo-substituted indole derivatives have demonstrated broad-spectrum activity against various pathogens. mdpi.com One study identified a 5-bromo-indole conjugate as being particularly potent against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ≤ 0.28 µM. mdpi.com Similarly, certain brominated indole alkaloids isolated from marine sources have shown potent antibacterial activity against multiple bacterial strains with MIC values ranging from 2 to 8 µg/mL. researchgate.net Other synthetic indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also exhibit a broad spectrum of activity, with MIC values against tested microorganisms ranging from 3.125 to 50 µg/mL. nih.gov

Compound/AnalogueTarget Organism(s)MIC Value
5-Bromo-indole Conjugate (13b)S. aureus, A. baumannii, C. neoformans≤ 0.28 µM
Brominated Indole Alkaloid (1)Various bacterial strains2 - 8 µg/mL
Indole-Triazole Derivative (3d)S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50 µg/mL

The antimicrobial efficacy of indole derivatives is typically quantified using standardized in vitro susceptibility testing methods. A primary technique is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov This method involves preparing a series of twofold serial dilutions of the test compound in a liquid growth medium in a microplate. nih.gov Each well is then inoculated with a standardized suspension of the target microorganism (bacteria or fungi). After an incubation period, the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. nih.gov

Indole derivatives exert their antimicrobial effects through various mechanisms of action. A prominent mechanism, particularly for certain brominated analogues, is the disruption of the bacterial cell membrane. mdpi.com Studies have shown that these compounds can cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to cell death. nih.govmdpi.com

Other proposed mechanisms include:

Efflux Pump Inhibition : Some indole compounds act as inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus. By blocking these pumps, the compounds can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell. nih.gov

Inhibition of DNA and Protein Synthesis : The oxidative activation of IAA derivatives can lead to the formation of radical species that cause damage to plasmid DNA, which can inhibit bacterial growth and replication. researchgate.net

Quorum Sensing Inhibition : Certain indole derivatives have been found to reduce the expression of genes involved in quorum sensing and biofilm formation, such as abaI and abaR in Acinetobacter baumannii. This disrupts bacterial communication and their ability to form resilient biofilm communities. nih.gov

Antiproliferative and Cytotoxic Potential

The indole scaffold is a key feature in many anticancer agents, and derivatives of indole-3-acetic acid have shown significant antiproliferative and cytotoxic effects. Brominated indoles, in particular, have emerged as potent anticancer compounds. Bioassay-guided fractionation of extracts from the marine gastropod Dicathais orbita identified fractions containing tyrindoleninone and 6-bromoisatin (B21408) as highly active against colon cancer cells (HT29 and Caco-2). semanticscholar.org Semi-purified 6-bromoisatin demonstrated high potency, inhibiting cell viability with an IC50 value of approximately 100 µM and inducing apoptosis. semanticscholar.org

Furthermore, the parent compound, indole-3-acetic acid, can be oxidatively activated by enzymes like horseradish peroxidase (HRP) to form cytotoxic radical species. nih.govnih.govresearchgate.net These reactive intermediates can induce lipid peroxidation and cause DNA strand breaks, leading to the death of cancer cells. nih.govresearchgate.net

Compound/AnalogueCell Line(s)IC50 Value
Semi-purified 6-BromoisatinHT29, Caco-2~100 µM
TyrindoleninoneCaco-298 µM
TyrindoleninoneHT29390 µM
Indole-Aryl-Amide (2)MCF70.81 µM
Indole-Aryl-Amide (2)PC32.13 µM

The evaluation of the antiproliferative and cytotoxic potential of compounds like this compound relies on a variety of cell-based assays. These assays measure different aspects of cell health and death:

Cell Viability Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell metabolic activity as an indicator of cell viability. semanticscholar.org Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. Another common method is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. mdpi.com

Apoptosis and Necrosis Assays : To determine the mode of cell death, specific assays are employed. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. semanticscholar.org Caspase activity assays, such as those for caspase-3/7, measure the activation of key executioner enzymes in the apoptotic cascade. semanticscholar.org

The anticancer activity of indole acetic acid derivatives can be attributed to their interaction with several key molecular targets and signaling pathways that are crucial for cancer cell proliferation and survival.

CDK Inhibition : Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.gov Several indole-based compounds have been identified as potent CDK inhibitors. mdpi.comnih.gov For instance, analogues of the marine alkaloid nortopsentin, which feature an indole core, have been shown to act as CDK1 inhibitors. nih.gov This inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. nih.gov

DNA Binding and Damage : As mentioned, indole-3-acetic acid can be oxidized to reactive species that directly damage DNA. nih.gov This interaction can involve the formation of adducts with DNA bases and the induction of strand breaks, leading to cytotoxicity. nih.govresearchgate.net This pro-oxidant mechanism represents a direct assault on the genomic integrity of cancer cells. nih.gov

STAT3 Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting proliferation, survival, and invasion. nih.gov The DNA-binding domain of STAT3 has been identified as a viable therapeutic target. nih.govresearchgate.net Notably, certain N-arylsulfonyl-substituted-1H-indole derivatives have been developed as dual inhibitors of STAT3 and tubulin polymerization, demonstrating that the indole scaffold can be effectively utilized to block this critical oncogenic pathway. nih.gov

Anti-Inflammatory and Analgesic Properties

The therapeutic potential of indole derivatives as anti-inflammatory and analgesic agents has been a subject of considerable research. While direct studies on this compound are limited, the broader class of brominated indoles has demonstrated significant anti-inflammatory activity. nih.govmonash.edu Research into analogues and related compounds provides a foundational understanding of the potential properties of this specific dibrominated indole acetic acid.

In Vitro Enzyme Inhibition Assays (e.g., COX-2, 5-LO)

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Similarly, the inhibition of 5-lipoxygenase (5-LO) can reduce the production of leukotrienes, another class of inflammatory mediators.

Another study on (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives, based on the indole acetic acid scaffold, identified compounds with LOX inhibitory activity, with one derivative showing an IC50 value of 53.61 μM. nih.gov Furthermore, indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) themselves have been shown to be competitive inhibitors of LOX, with IC50 values of 42.98 and 17.82 μM, respectively. nih.gov These findings suggest that the indole acetic acid moiety is a viable scaffold for the development of LOX inhibitors.

The table below summarizes the COX and 5-LO inhibitory activities of some representative indole derivatives, providing a basis for inferring the potential activity of this compound.

Compound/DerivativeTarget EnzymeIC50 (μM)
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivativeCOX0.1
5-LOX0.56
(Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivativeLOX53.61
Indole-3-acetic acid (IAA)LOX42.98
Indole-3-butyric acid (IBA)LOX17.82

Cellular Pathway Modulation Studies

The anti-inflammatory actions of compounds are often mediated through the modulation of key cellular signaling pathways. One of the most critical pathways in inflammation is the nuclear factor kappa B (NF-κB) pathway. Studies on brominated indoles isolated from marine molluscs have shown that these compounds can inhibit the production of nitric oxide (NO) and tumour necrosis factor α (TNFα) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmonash.edu This inhibition is associated with a reduction in the translocation of NF-κB into the nucleus. nih.govmonash.edu For example, 6-bromoindole (B116670) and 6-bromoisatin were found to cause a significant reduction in NF-κB translocation in LPS-stimulated RAW264.7 mouse macrophages. nih.govmonash.edu

Furthermore, research on the parent compound, indole-3-acetic acid (IAA), has demonstrated its ability to mitigate LPS-induced inflammatory responses in RAW264.7 macrophages. nih.govnih.gov IAA was shown to significantly ameliorate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov The underlying mechanism for this effect was, in part, the mitigation of LPS-triggered nuclear translocation of the NF-κB p65 subunit. nih.gov Additionally, IAA treatment led to an up-regulation of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties. nih.gov The anti-inflammatory effect of IAA was found to be dependent on HO-1 induction. nih.gov

Given these findings, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms, including the inhibition of the NF-κB pathway and potential induction of HO-1. The presence of bromine atoms at the 4 and 5 positions of the indole ring could influence the potency of these effects.

Antiviral Activity Research and Mechanism of Action

Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. The general mechanism of action for many antiviral drugs involves inhibiting viral replication within host cells. nih.govebsco.com This can be achieved by blocking viral entry, inhibiting genome replication, or preventing the release of new viral particles. ebsco.com

While specific studies on the antiviral activity of this compound are not extensively documented, research on a related brominated indole derivative provides valuable insights. A study on a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, a water-soluble compound based on an indole-3-carboxylic acid structure, demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov The proposed mechanism of action for this class of compounds is the inhibition of the fusion of the viral envelope with cell membranes, thereby preventing the virus from penetrating the host cell and suppressing its replication. nih.gov This particular derivative also exhibited interferon-inducing activity and suppressed syncytium formation induced by the SARS-CoV-2 spike protein. nih.gov

The antiviral potential of indole-based compounds suggests that this compound may also possess antiviral properties. The dibromo substitution pattern could potentially enhance its ability to interfere with viral entry or replication processes.

Other Reported Biological Activities and Research Directions (e.g., Anti-HIV, Anti-Tuberculosis, Antioxidant)

The versatile indole scaffold has been explored for a variety of other biological activities, suggesting multiple research avenues for this compound and its analogues.

Anti-HIV Activity: Several 5-substituted indole derivatives and substituted pyrido[3,4-b]indole derivatives have shown anti-HIV activities. openmedicinalchemistryjournal.com The indole nucleus is a key feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). Given the structural similarities, this compound could be investigated for its potential to inhibit HIV replication.

Anti-Tuberculosis Activity: Indole-based compounds, such as certain 4-thiazolidinones and their hydrazones, have demonstrated anti-tubercular activities. openmedicinalchemistryjournal.com This suggests that the indole core can be a starting point for the development of new agents against Mycobacterium tuberculosis.

Antioxidant Activity: The parent compound, indole-3-acetic acid (IAA), has been shown to possess antioxidant properties. mdpi.com It can attenuate oxidative stress by neutralizing free radicals. nih.govnih.gov Biopolymeric hydrogels based on indole-3-acetic acid have also been reported to have antioxidant applications. openmedicinalchemistryjournal.com The presence of bromine atoms on the indole ring of this compound may modulate this antioxidant potential.

Structure-Activity Relationships (SAR) of Halogenated Indole Acetic Acids

The biological activity of indole acetic acid derivatives is significantly influenced by the nature and position of substituents on the indole ring. Halogenation, in particular, has been shown to be a critical factor in modulating the pharmacological properties of these compounds.

Influence of Bromine Substitution Pattern on Biological Activity

Studies on brominated indoles have revealed that the position of the bromine atom on the indole nucleus has a profound impact on their anti-inflammatory activity. nih.govmonash.edu Research comparing different mono-brominated isatins (an oxidized derivative of indole) for their ability to inhibit NO, TNFα, and PGE2 production found that the inhibitory activity varied with the position of the bromine atom on the benzene (B151609) ring of the isatin (B1672199) core. nih.govmonash.edu The observed order of activity was 5-bromo > 6-bromo > 7-bromo. nih.govmonash.edu This indicates that substitution at the 5-position is particularly favorable for anti-inflammatory effects.

In the case of this compound, the presence of a bromine atom at the 5-position is consistent with this finding and suggests a potentially significant anti-inflammatory profile. The additional bromine at the 4-position could further enhance or modify this activity. The combined electronic and steric effects of the 4,5-dibromo substitution pattern would likely influence the compound's interaction with biological targets, such as the active sites of COX and 5-LO enzymes or the signaling proteins involved in the NF-κB pathway. A chloro substitution at both the 5- and 6-positions of an indan (B1671822) acid derivative, a related bicyclic structure, showed good anti-inflammatory activity, further supporting the importance of di-halogenation in this region of the molecule for anti-inflammatory potency. core.ac.uk

The antiviral activity of brominated indoles also appears to be influenced by the substitution pattern. The aforementioned 6-bromo-5-methoxy indole derivative that was active against SARS-CoV-2 highlights the potential of specific substitution patterns to confer potent antiviral properties. nih.gov The 4,5-dibromo arrangement in this compound presents a unique electronic and lipophilic profile that warrants further investigation to fully elucidate its structure-activity relationships across various biological targets.

Impact of Acetic Acid Side Chain Modifications on Activity Profile

The carboxylic acid moiety of this compound is a critical determinant of its biological activity. Alterations to this functional group, such as esterification or amidation, can dramatically shift the compound's interaction with biological systems. Research on analogous halogenated indole-3-acetic acids has demonstrated that such modifications can modulate auxin-like activity, as well as confer novel pharmacological properties.

Esterification of the acetic acid side chain has been a common strategy to enhance the lipophilicity of indole-3-acetic acid derivatives, which can lead to improved cell permeability and, in some cases, enhanced biological activity. For instance, studies on 4-chloroindole-3-acetic acid have shown that its methyl, ethyl, and allyl esters exhibit strong auxin-like activity, comparable to or even exceeding that of the parent acid. researchgate.net It is postulated that these esters may act as prodrugs, releasing the active carboxylic acid form within the target cells.

Conversion of the carboxylic acid to an amide is another key modification that can lead to a diverse range of biological activities. This transformation fundamentally alters the electronic and steric properties of the side chain, enabling interactions with different biological targets. For example, various indole-3-carboxamides have been investigated as cannabinoid CB1 receptor agonists and calcium-release activated calcium (CRAC) channel blockers. rsc.orgnih.govnih.gov These findings suggest that the introduction of an amide linkage can redirect the biological activity of the indole scaffold away from hormonal effects and towards neuromodulatory or immunomodulatory functions.

The following interactive data table illustrates the potential impact of modifying the acetic acid side chain on the biological activity of hypothetical this compound analogues, based on observed trends in related compounds.

Compound Side Chain Modification Observed Biological Activity Trend
1-COOH (Parent Compound)Baseline Activity
2-COOCH3 (Methyl Ester)Potentially enhanced lipophilicity and cellular uptake
3-COOCH2CH3 (Ethyl Ester)Similar to methyl ester, may show slight variations in activity
4-CONH2 (Primary Amide)Potential for novel interactions with different biological targets
5-CONHCH3 (N-Methyl Amide)Introduction of steric bulk can influence binding affinity and selectivity
6-CON(CH3)2 (N,N-Dimethyl Amide)Further modification of steric and electronic properties

This table is illustrative and based on general principles observed in related indole derivatives. The specific activities of these this compound analogues would require experimental verification.

Role of N-Substitutions in Biological Response

Substitution at the N-1 position of the indole ring is a pivotal strategy for modulating the biological activity of indole-3-acetic acid derivatives. The introduction of various substituents on the indole nitrogen can influence the compound's electronic properties, conformation, and ability to engage in hydrogen bonding, thereby fine-tuning its interaction with specific biological targets.

The nature of the N-substituent can have a profound effect on the resulting biological response. For example, the introduction of small alkyl groups, such as a methyl group, can slightly alter the lipophilicity and steric profile of the molecule. In contrast, larger or more complex substituents, such as benzyl (B1604629) or substituted phenyl groups, can introduce new binding interactions and significantly change the compound's pharmacological profile.

In the context of antimicrobial, antidepressant, and anticonvulsant activities, N-substituted indole derivatives have shown promising results. researchgate.net For instance, the synthesis of N-aryl-2-(5H- researchgate.netrsc.orgnih.govtriazino[5,6-b]indol-3-ylsulfanyl)acetamides has yielded compounds with significant biological activities in these areas. While not directly analogues of this compound, these studies highlight the importance of the N-substituent in directing the biological effects of the indole core.

The following interactive data table provides a hypothetical overview of how N-substitutions might influence the biological response of this compound analogues.

Compound N-Substitution Potential Impact on Biological Response
7-H (Unsubstituted)Baseline Activity
8-CH3 (Methyl)Minor modification of lipophilicity and steric profile
9-CH2Ph (Benzyl)Introduction of aromatic ring may lead to new binding interactions
10-COCH3 (Acetyl)Electron-withdrawing group can alter indole ring electronics
11-SO2Ph (Phenylsulfonyl)Strong electron-withdrawing group, significant impact on electronics

This table is illustrative and based on general principles observed in related indole derivatives. The specific biological responses of these N-substituted this compound analogues would require experimental validation.

Biosynthesis and Biotransformation of Indole Acetic Acids

Tryptophan-Dependent Biosynthesis Pathways in Microorganisms and Plants

In tryptophan-dependent pathways, the amino acid L-tryptophan serves as the primary precursor for IAA synthesis. Several distinct routes have been identified, each characterized by a unique set of intermediate molecules and enzymes. mdpi.comoup.com These pathways are prevalent in both plants and a wide range of plant-associated microbes. mdpi.comwikipedia.org

The Indole-3-Pyruvic Acid (IPyA) pathway is considered a major route for IAA biosynthesis in both plants and bacteria. wikipedia.orgdntb.gov.ua This pathway involves a two-step enzymatic reaction. dntb.gov.uanih.gov

The initial step is the conversion of tryptophan to indole-3-pyruvic acid (IPyA). This transamination reaction is catalyzed by aminotransferases. mdpi.comwikipedia.org In Arabidopsis, this function is carried out by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its related proteins (TARs). dntb.gov.uaalchempharmtech.com

Subsequently, IPyA is converted to indole-3-acetaldehyde (IAAld) through decarboxylation, a reaction catalyzed by the enzyme indole-3-pyruvate decarboxylase (IPDC). mdpi.comwikipedia.org The final step involves the oxidation of IAAld to produce indole-3-acetic acid. mdpi.comwikipedia.org In plants, a family of flavin monooxygenases known as YUCCA (YUC) can also convert IPyA directly to IAA. alchempharmtech.comumn.edu

Interestingly, a naturally halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), has been identified in the seeds of several legumes. Its biosynthesis follows a parallel IPyA pathway, starting from 4-chlorotryptophan. nih.govnih.gov This highlights a natural precedent for the biosynthesis of halogenated indole (B1671886) acetic acids, in contrast to the synthetic origin of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid.

Key Enzymes and Intermediates in the IPyA Pathway

StepPrecursorIntermediate/ProductEnzyme(s)Organism Type
1L-TryptophanIndole-3-pyruvic acid (IPyA)Tryptophan Aminotransferase (TAA1/TARs)Plants, Bacteria
2aIndole-3-pyruvic acid (IPyA)Indole-3-acetaldehyde (IAAld)Indole-3-pyruvate decarboxylase (IPDC)Bacteria
2bIndole-3-pyruvic acid (IPyA)Indole-3-acetic acid (IAA)YUCCA (flavin monooxygenase)Plants
3Indole-3-acetaldehyde (IAAld)Indole-3-acetic acid (IAA)Aldehyde dehydrogenaseBacteria

The Indole-3-Acetamide (B105759) (IAM) pathway is a well-characterized route for IAA synthesis, particularly in bacteria. mdpi.comwikipedia.org This two-step pathway begins with the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. mdpi.comwikipedia.org In the second step, IAM is hydrolyzed to IAA and ammonia (B1221849) by an IAM hydrolase, encoded by the iaaH gene. mdpi.comwikipedia.org

Initially thought to be exclusive to bacteria, evidence now suggests that IAM is an endogenous compound in plants like Arabidopsis thaliana, indicating the potential for a similar pathway in the plant kingdom. wikipedia.org This pathway has been extensively studied in various bacteria, including pathogenic species where IAA production can influence host-pathogen interactions. mdpi.com

Key Enzymes and Intermediates in the IAM Pathway

StepPrecursorIntermediate/ProductEnzyme(s)Organism Type
1L-TryptophanIndole-3-acetamide (IAM)Tryptophan-2-monooxygenase (IaaM)Bacteria, Plants
2Indole-3-acetamide (IAM)Indole-3-acetic acid (IAA)IAM hydrolase (IaaH)Bacteria, Plants

In the Tryptamine (B22526) (TAM) pathway, the synthesis of IAA also begins with tryptophan. oup.comscite.ai The first step involves the decarboxylation of tryptophan to produce tryptamine, a reaction catalyzed by tryptophan decarboxylase. mdpi.com Subsequently, tryptamine is converted to indole-3-acetaldehyde (IAAld) by an amine oxidase. mdpi.com The final step, similar to the IPyA pathway, is the oxidation of IAAld to IAA. mdpi.comscite.ai

While the full sequence of this pathway is established, the precise enzymes involved in all steps are still under investigation in some organisms. scite.ai In pea roots, for instance, the pathway is understood to proceed from tryptophan to tryptamine, then to IAAld, and finally to IAA. scite.ai

Key Enzymes and Intermediates in the TAM Pathway

StepPrecursorIntermediate/ProductEnzyme(s)Organism Type
1L-TryptophanTryptamine (TAM)Tryptophan decarboxylasePlants, Bacteria
2Tryptamine (TAM)Indole-3-acetaldehyde (IAAld)Amine oxidasePlants, Bacteria
3Indole-3-acetaldehyde (IAAld)Indole-3-acetic acid (IAA)Aldehyde dehydrogenasePlants, Bacteria

The Indole-3-Acetonitrile (B3204565) (IAN) pathway is another route for tryptophan-dependent IAA biosynthesis. mdpi.comoup.com In this pathway, tryptophan is first converted to indole-3-acetaldoxime (IAOx). mdpi.com IAOx can then be converted to indole-3-acetonitrile (IAN). mdpi.com The final step involves the conversion of IAN to IAA, a reaction catalyzed by a nitrilase. mdpi.comnih.gov This pathway is particularly prominent in the Brassicaceae family of plants, which includes Arabidopsis thaliana. dntb.gov.ua

Key Enzymes and Intermediates in the IAN Pathway

StepPrecursorIntermediate/ProductEnzyme(s)Organism Type
1L-TryptophanIndole-3-acetaldoxime (IAOx)Cytochrome P450 enzymesPlants
2Indole-3-acetaldoxime (IAOx)Indole-3-acetonitrile (IAN)Indoleacetaldoxime dehydratasePlants, Bacteria
3Indole-3-acetonitrile (IAN)Indole-3-acetic acid (IAA)NitrilasePlants, Bacteria

Tryptophan-Independent Biosynthesis Routes

In addition to the well-established tryptophan-dependent pathways, there is evidence for tryptophan-independent routes for IAA synthesis in both plants and some bacteria. wikipedia.orgnih.gov In these pathways, IAA is synthesized from precursors other than tryptophan, such as indole or indole-3-glycerol phosphate, which are intermediates in the tryptophan biosynthesis pathway. oup.combiologists.com

The existence of these pathways was first suggested by studies on tryptophan auxotrophs of maize and Arabidopsis that were still able to produce IAA. nih.gov More recent research has identified a cytosolic indole synthase (INS) in Arabidopsis that may catalyze the first step separating the tryptophan-dependent and -independent pathways. nih.govbiologists.com This enzyme is thought to be crucial for the establishment of the apical-basal axis during early embryogenesis. biologists.com However, the complete enzymatic sequence of the tryptophan-independent pathway remains an active area of research. nih.gov

Enzymatic Degradation and Bioconversion of Indole Acetic Acids

The cellular concentration of IAA is tightly regulated, not only through its synthesis but also through its degradation and conjugation. The enzymatic degradation of IAA is a crucial mechanism for maintaining auxin homeostasis. One of the primary mechanisms of IAA degradation is through oxidative decarboxylation, a process that can be catalyzed by peroxidases. bioone.org

In plants, the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes catalyze the oxidation of IAA at the C2 position of the indole ring, leading to the formation of 2-oxindole-3-acetic acid (oxIAA). bioone.org This is considered an irreversible degradation step. bioone.org The resulting oxIAA can be further conjugated with glucose to form oxIAA-glucose. bioone.org

Bacteria are also capable of degrading IAA, often utilizing it as a carbon and energy source. mdpi.com The iac (indole-3-acetic acid catabolism) gene cluster, found in some bacteria, encodes the enzymes responsible for this degradation. The initial step in this pathway is the oxygenation of IAA to 2-oxoindole-3-acetic acid, which is then converted to 3-hydroxy-2-oxindole-3-acetic acid.

The bioconversion of halogenated indole compounds, including brominated derivatives, has also been observed, particularly by microorganisms. While the specific pathways for the degradation of this compound are not detailed in the literature, the ability of microbial consortia to degrade brominated organic compounds suggests that similar enzymatic processes could potentially biotransform this synthetic auxin analog.

Microbial Production and Metabolism of Indole Derivatives Relevant to Research

The biosynthesis of halogenated indole acetic acids, such as this compound, is not a widely documented natural process in a single microorganism. However, its production can be understood by examining the microbial synthesis of the parent molecule, Indole-3-acetic acid (IAA), and the enzymatic halogenation of indole rings by various bacteria.

Microbial synthesis of IAA, a significant plant hormone or auxin, is a common feature among bacteria associated with plants. nih.govresearchgate.net Diverse bacterial species produce IAA from L-tryptophan through several different biosynthetic pathways. mdpi.comnih.gov The most prevalent of these are the indole-3-acetamide (IAM) and indole-3-pyruvic acid (IPyA) pathways. nih.govnih.gov In the IAM pathway, tryptophan is converted to indole-3-acetamide by the enzyme tryptophan monooxygenase, which is then hydrolyzed to form IAA. mdpi.com The IPyA pathway involves the conversion of tryptophan to indole-3-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA. nih.govmdpi.com

The introduction of halogen atoms onto the indole ring is accomplished by a class of enzymes known as halogenases. nih.govrsc.org Flavin-dependent halogenases (FDHs) are particularly relevant as they can catalyze the regioselective halogenation of tryptophan and its derivatives under mild, environmentally friendly conditions. rsc.orgmdpi.com These enzymes utilize benign halide salts and molecular oxygen, offering a green alternative to chemical synthesis. nih.gov Bacteria have evolved halogenases that can attach chlorine or bromine atoms to different positions of the indole ring. For example, RebH is an L-tryptophan-7-halogenase, while SttH acts as an L-tryptophan-6-halogenase. researchgate.net The discovery of novel halogenases, such as SpH1 and SpH2 from Sphingomonas sp., has expanded the biocatalytic toolbox. SpH1 catalyzes monohalogenation, whereas SpH2 can perform both mono- and dihalogenation on certain indole substrates. mdpi.com

Therefore, a plausible biotechnological approach for producing this compound would involve a multi-step enzymatic or whole-cell process. This could involve:

The halogenation of L-tryptophan by specific microbial halogenases to create a dibrominated precursor.

The subsequent conversion of this halogenated precursor into the final dibromo-indole acetic acid product using the enzymes of a native IAA biosynthesis pathway.

Alternatively, IAA could be produced first and then subjected to halogenation, although the substrate specificity of known halogenases for substituted indoles like IAA would be a critical factor. Research has demonstrated the successful enzymatic halogenation of various indole derivatives. nih.govfrontiersin.org

The metabolism and degradation of IAA by microorganisms have also been studied extensively. researchgate.net Several bacterial genera, including Paraburkholderia, Acinetobacter, and Pseudomonas, can utilize IAA as a sole source of carbon and energy. researchgate.netmdpi.comnih.gov This degradation is typically initiated by an operon containing genes for IAA catabolism, often referred to as iac or iad operons. researchgate.netnih.gov A key initial step in this pathway is the oxidation of IAA to 2-oxoindole-3-acetic acid by an IAA oxygenase. nih.gov The presence of halogen substituents on the indole ring, as in this compound, would likely influence its susceptibility to microbial degradation. Halogenation often increases the bioactivity and recalcitrance of organic compounds. frontiersin.org While specific metabolic pathways for dibrominated indole acetic acids are not well-defined, it is probable that they would be metabolized more slowly than the parent compound, if at all, by wild-type IAA-degrading bacteria.

Research Findings on Microbial Halogenases and IAA Metabolism

Table 1: Examples of Microbial Flavin-Dependent Halogenases (FDHs) for Indole and Tryptophan Halogenation

EnzymeSource OrganismSubstrate(s)Position of HalogenationReference
RebHLechevalieria aerocolonigenesL-tryptophanC7 rsc.orgresearchgate.net
SttHStreptomyces toxytriciniL-tryptophanC6 researchgate.net
PrnAPseudomonas fluorescensL-tryptophanC7 rsc.org
BrvHUnknown (Metagenomic)IndoleC3 nih.gov
SpH1Sphingomonas sp.Indole, Indole derivativesVariable (Monohalogenation) mdpi.com
SpH2Sphingomonas sp.Indole, Indole derivativesVariable (Mono- and Dihalogenation) mdpi.com
RebH 3-LSR (Variant)Engineered from Lechevalieria aerocolonigenesIndole, Azaindole derivativesC3 nih.govfrontiersin.org

Table 2: Key Genes/Enzymes in Microbial Indole-3-Acetic Acid (IAA) Catabolism

Gene/EnzymeFunctionExample OrganismReference
iacA / IAA oxygenaseInitial oxidation of IAA to 2-oxoindole-3-acetic acidCaballeronia glathei nih.gov
iacEConverts 2-oxoindole-3-acetic acid to 3-hydroxy-2-oxindole-3-acetic acidCaballeronia glathei nih.gov
iac OperonCluster of genes responsible for IAA degradationVarious plant-associated bacteria researchgate.net
iad OperonAn alternative operon for IAA degradationVarious plant-associated bacteria researchgate.net

Applications in Chemical Biology and As Research Probes

Use in Investigating Cellular Pathways and Signaling Mechanisms

Halogenated indole (B1671886) derivatives are instrumental in the development of probes for studying enzymatic activities and cellular signaling cascades. The substitution pattern on the indole ring can dramatically alter the compound's biological activity, making these molecules versatile tools for targeted investigations.

One key area of investigation is in enzyme-prodrug cancer therapy. Halogenated IAAs have been studied as prodrugs that can be activated by specific enzymes, such as horseradish peroxidase (HRP). nih.gov Upon enzymatic oxidation, these compounds are converted into cytotoxic species. This process allows researchers to probe the activity and location of the enzyme and to study the resulting cytotoxic effects on cells. Halogenated IAAs were found to be the most cytotoxic among various substituted IAA derivatives in such systems. nih.gov

Furthermore, the indole acetic acid framework can be modified to create potent and specific enzyme inhibitors. For instance, a series of indole acetic acid sulfonate derivatives have been synthesized and evaluated as inhibitors of ectonucleotidases, a group of enzymes that are overexpressed in various tumors and contribute to an immunosuppressive microenvironment. nih.gov These compounds showed noticeable inhibitory potential against several key ectonucleotidases, including human ENPP1, ENPP3, and ecto-5'-nucleotidase (e5'NT). The development of such inhibitors is crucial for investigating the role of these enzymes in cancer progression and for validating them as therapeutic targets. The inhibitory activities of selected derivatives are detailed in the table below. nih.gov

CompoundSubstitution Patternh-e5’NT IC50 (µM)h-TNAP IC50 (µM)h-ENPP1 IC50 (µM)
5c4-Fluoro0.37 ± 0.010.61 ± 0.021.51 ± 0.07
5e4-Chloro0.32 ± 0.020.54 ± 0.031.83 ± 0.05
5g4-Bromo0.41 ± 0.010.49 ± 0.011.62 ± 0.09
5i3,4-Dichloro0.45 ± 0.020.39 ± 0.011.47 ± 0.03
5j2,4-Dichloro0.81 ± 0.030.58 ± 0.021.38 ± 0.06

Data sourced from: Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. nih.gov

Development as Precursors for Novel Therapeutic Agents

The indole acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a starting point for the synthesis of a wide array of potential therapeutic agents. The presence of bromine atoms, as in 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid, offers several advantages, including increased lipophilicity and the ability to serve as synthetic handles for further chemical modification.

The potential of halogenated IAAs as oxidatively activated prodrugs for targeted cancer therapy is a prime example of their role as therapeutic precursors. nih.gov In this strategy, the non-toxic precursor is selectively converted to a toxic drug at the tumor site by an enzyme that is either naturally present or has been artificially introduced. This approach minimizes systemic toxicity and enhances the therapeutic index. nih.gov

The development of indole acetic acid sulfonate derivatives as potent ectonucleotidase inhibitors also underscores the utility of this scaffold in drug discovery. nih.gov By inhibiting enzymes that promote tumor growth and immune evasion, these compounds represent a promising avenue for cancer therapy. The core indole acetic acid structure serves as the foundational block upon which pharmacologically active moieties are built. nih.gov The versatility of the indole ring is further demonstrated in its use as a precursor for complex polycyclic alkaloids with significant biological properties, such as antitumor and antiviral activities. acs.org The functional groups on the indole nucleus, including the carboxylic acid side chain, provide reactive sites for constructing more elaborate molecular architectures, highlighting the role of such compounds as key intermediates in the synthesis of novel drugs. acs.org

Role in Material Science and Advanced Technologies

The electronic properties of the indole ring system make it an attractive component for advanced materials used in optoelectronic applications. Derivatives of indole acetic acid are being explored for their potential in technologies such as dye-sensitized solar cells and non-linear optical materials.

In DSSCs, a sensitizing dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), generating a photocurrent. Organic dyes based on an indole scaffold have emerged as highly promising sensitizers. rsc.org The indole moiety typically functions as a potent electron donor, which is a critical component of the Donor-π bridge-Acceptor (D-π-A) architecture common in high-performance dyes. researchgate.netnitk.ac.in The acetic acid group, or more commonly a cyanoacetic acid group, can act as both an electron acceptor and an anchoring group to bind the dye to the TiO2 surface. researchgate.net The planar structure of indole-fused systems facilitates intramolecular charge transfer (ICT), which is essential for efficient electron injection. rsc.org By engineering the donor and acceptor moieties of these indole-based dyes, researchers have achieved power conversion efficiencies (PCEs) exceeding 10%. researchgate.netnitk.ac.in

Dye/Co-sensitizerJsc (mA/cm2)Voc (V)Fill Factor (FF)Efficiency (PCE) (%)
Indole-based Dye 119.760.720.689.65
Indole-based Dye 220.910.730.659.92
Co-sensitized (DBA-4)20.110.750.6710.12

Representative data for high-performing indole-based dyes and co-sensitizers. researchgate.netnitk.ac.in

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Organic molecules with large π-conjugated systems and significant charge asymmetry are excellent candidates for NLO materials. arxiv.org Indole and its derivatives have attracted considerable attention in this field due to their inherent electronic properties. uobasrah.edu.iq

The presence of electron-donating and electron-withdrawing groups on the indole ring can lead to a large molecular dipole moment and high hyperpolarizability (β), which are key indicators of NLO activity. arxiv.org Computational studies on indole derivatives, such as Indole-7-carboxyldehyde, have shown high values for first-order hyperpolarizability, suggesting their potential for good NLO behavior. arxiv.org The combination of the electron-rich indole nucleus with other functional groups can be used to engineer molecules with optimized NLO responses for use in advanced photonic devices. uobasrah.edu.iqjhuapl.edu

NLO PropertyComputed Value for Indole-7-carboxyldehyde
Dipole Moment (µ)1.88 Debye
Linear Polarizability (α)17.36 x 10-24 esu
First Order Hyperpolarizability (β)3.96 x 10-30 esu

Computed NLO properties for a representative indole derivative. arxiv.org

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways for Brominated Indole (B1671886) Acetic Acids

Traditional chemical synthesis of halogenated indoles often relies on methods that can be hazardous, lack regioselectivity, and generate significant waste. researchgate.net The future of synthesizing compounds like 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is trending towards greener, more efficient, and highly selective methodologies. Key areas of exploration include chemo-enzymatic synthesis, continuous flow chemistry, and advanced catalytic systems.

Enzymatic and Chemo-Enzymatic Approaches: Nature has evolved halogenase enzymes that can regioselectively halogenate a wide range of precursors with remarkable precision under mild conditions. researchgate.netnih.gov Flavin-dependent halogenases (FDHs), in particular, have been identified and studied for their ability to halogenate the indole ring of tryptophan and other simple indoles. researchgate.netnih.gov Future research will focus on harnessing these biocatalysts for the targeted synthesis of di- and polybrominated indoles. A chemo-enzymatic strategy, combining the strengths of chemical synthesis for the core structure with enzymatic halogenation for precise bromine placement, offers a powerful and sustainable alternative to traditional methods. researchgate.net This approach can circumvent issues with selectivity and the need for multiple protection/deprotection steps common in classical synthesis. researchgate.net

Continuous Flow Chemistry: Flow chemistry presents a significant advancement for handling hazardous reagents like molecular bromine. mdpi.com By generating reactive intermediates like Br₂ or KOBr in situ within a microreactor, the risks associated with storage and handling are minimized. mdpi.com This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, better selectivity, and improved safety. mdpi.commdpi.com The application of flow chemistry to the multi-step synthesis of complex indole derivatives, including auxin-based herbicides, has already been demonstrated and represents a scalable and efficient pathway for producing brominated indole acetic acids. mdpi.com

Advanced Catalytic and Electrochemical Methods: The development of novel catalysts is another promising frontier. Amphiphilic indole-based organocatalysts have been designed for environmentally benign bromination reactions in water, aligning with the principles of green chemistry. mdpi.com Furthermore, transition-metal catalysis is an efficient method for the direct C-H functionalization of indole rings, which could be adapted for selective bromination. frontiersin.org A particularly sustainable approach involves the electrochemical umpolung of bromide ions, which uses electricity to generate a reactive bromine species, thereby avoiding the need for harsh chemical oxidants. nih.gov

Synthetic StrategyCore PrincipleKey AdvantagesResearch Focus
Chemo-Enzymatic SynthesisUtilizes halogenase enzymes for regioselective bromination on a chemically synthesized scaffold. researchgate.netresearchgate.netHigh selectivity, mild reaction conditions, environmentally benign, fewer side products. researchgate.netfrontiersin.orgDiscovery and engineering of novel halogenases with desired substrate specificity and stability.
Continuous Flow ChemistryIn situ generation of brominating agents and reaction in a microreactor system. mdpi.comEnhanced safety, precise reaction control, improved scalability, higher yields. mdpi.commdpi.comOptimization of reactor design and integration of multi-step syntheses into a continuous flow process.
Advanced CatalysisUse of organocatalysts or transition-metal catalysts for C-H bond activation and functionalization. mdpi.comfrontiersin.orgHigh efficiency, novel reactivity, potential for asymmetric synthesis. frontiersin.orgDevelopment of cost-effective and recyclable catalysts with high turnover numbers.
ElectrochemistryElectrochemical oxidation of bromide ions to generate reactive bromine species. nih.govAvoids chemical oxidants, sustainable, mild conditions, high atom economy. nih.govImproving reaction efficiency and adapting the method for complex indole substrates.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

The biological activity of this compound is presumed to stem from its structural analogy to IAA, the primary plant auxin. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors. This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby releasing Auxin Response Factor (ARF) transcription factors to regulate the expression of auxin-responsive genes. mdpi.comnih.gov

Future research must move beyond this presumptive mechanism to elucidate the precise molecular interactions of the dibrominated compound. A key question is how the bulky, electron-withdrawing bromine atoms at the C4 and C5 positions affect binding to the TIR1/AFB receptor pocket. It is plausible that these substitutions could alter binding affinity or selectivity for different members of the TIR1/AFB family, leading to a modified downstream response compared to unsubstituted IAA.

To achieve a deeper mechanistic understanding, a multi-omics approach is essential.

Proteomics: This can be used to identify the full spectrum of proteins that directly bind to this compound. Techniques such as affinity purification coupled with mass spectrometry could uncover not only the expected auxin co-receptors but also novel, non-canonical binding partners. nsf.gov Early research identified several soluble auxin-binding proteins (ABPs), and computer modeling has suggested structural similarities between these ABPs and plant peroxidases, indicating potential alternative binding sites. nih.govnih.gov Investigating how bromination affects binding to these other ABPs is a critical area for future study.

Transcriptomics: RNA sequencing (RNA-Seq) can provide a global view of the changes in gene expression induced by the compound. By comparing the transcriptomic profile of cells or tissues treated with this compound to those treated with IAA, researchers can identify unique sets of genes that are differentially regulated. This could point towards the activation or repression of pathways distinct from the standard auxin response. nih.gov

Structural Biology: Co-crystallization of the compound with its protein targets, primarily TIR1/AFB proteins, will provide definitive, atomic-level insights into the binding mode. This structural information is invaluable for understanding the basis of its activity and for rationally designing more potent or selective derivatives.

These advanced techniques will clarify whether this compound acts as a simple IAA mimic, a selective modulator of the auxin pathway, or a multi-target agent with entirely new biological functions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology by accelerating the design-make-test-analyze cycle. nih.govnih.gov For brominated indole acetic acids, these computational tools offer powerful new opportunities for designing novel compounds and predicting their biological activities before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling method that correlates the chemical structure of compounds with their biological activity. researchgate.net For indole derivatives, 2D and 3D-QSAR studies have been successfully used to determine the key structural features that govern their activity against various targets. mdpi.comnih.govresearchgate.net Future research can develop specific QSAR models for brominated auxins. By training these models on a dataset of known brominated indole acetic acid analogs and their measured bioactivities, researchers can predict the potency of new, unsynthesized derivatives. These models can quantitatively assess the impact of the number, position, and type of halogen substituents on auxin-like activity or other desired biological effects. nih.gov

Molecular Docking and Virtual Screening: In silico molecular docking simulations can predict the binding orientation and affinity of a ligand to the active site of a target protein. researchgate.netresearchgate.net This technique can be used to model the interaction of this compound and its virtual derivatives with the auxin receptor TIR1 and other potential protein targets. Such simulations can guide the design of new analogs with improved binding characteristics. High-throughput virtual screening (HTVS), powered by ML algorithms, can then be used to screen vast virtual libraries of indole derivatives against a target protein, identifying the most promising candidates for synthesis and testing. nih.govfrontiersin.org

De Novo Design and Predictive Toxicology: Generative AI models represent a frontier in compound design. These models can learn the underlying principles of molecular structure and bioactivity from existing data to design entirely new molecules (de novo design) with desired properties, such as high affinity for a specific receptor and low predicted toxicity. frontiersin.orgfrontiersin.org Concurrently, AI-driven predictive toxicology models can assess the potential for adverse effects of newly designed compounds early in the discovery process, helping to prioritize candidates with a higher probability of success and better safety profiles. nih.govfrontiersin.orgmdpi.com

AI/ML ApplicationDescriptionSpecific Goal for Brominated Indoles
QSAR ModelingCorrelates molecular descriptors with biological activity to build predictive models. mdpi.comnih.govPredict the auxin activity of novel derivatives based on the position and number of bromine atoms.
Molecular DockingSimulates the interaction between a ligand and a protein's binding site. researchgate.netmdpi.comElucidate the binding mode with auxin receptors (e.g., TIR1/AFB) and predict binding affinity.
Virtual ScreeningComputationally screens large libraries of compounds to identify potential hits for a biological target. nih.govIdentify new brominated indole scaffolds with high predicted activity from virtual databases.
De Novo DesignGenerative AI models create novel molecular structures with optimized, user-defined properties. frontiersin.orgGenerate entirely new brominated indole acetic acid structures with enhanced potency and selectivity.
Predictive ToxicologyML models trained on toxicity data to predict adverse effects of new chemical entities. nih.govmdpi.comAssess potential toxicity of designed derivatives early, reducing late-stage failures.

Rational Derivatization Strategies to Enhance Specific Bioactivities and Selectivity

Rational derivatization involves the systematic modification of a lead compound's structure to improve its pharmacological profile. For this compound, this strategy can be employed to enhance its potency, modulate its selectivity for different biological targets, and potentially uncover entirely new activities. These strategies are guided by structure-activity relationship (SAR) principles.

Modifications of the Indole Ring: The number and position of halogen substituents are critical determinants of auxin activity. researchgate.netresearchgate.net SAR studies on synthetic auxins have shown that a halogen at the 4-position of the aromatic ring is often important for high activity, whereas substitutions at other positions can have varied effects. researchgate.netnih.govresearchgate.net For indole derivatives specifically, bulky substituents at certain positions can drastically reduce activity. nih.gov A key research direction is the systematic synthesis of a library of mono-, di-, and tri-brominated indole-3-acetic acid isomers to map out a comprehensive SAR. This would clarify the optimal bromination pattern for auxin activity and could reveal patterns that confer selectivity for other targets.

Alterations of the Acetic Acid Side Chain: The carboxylic acid side chain is another key site for modification.

Esterification and Amidation: Converting the carboxylic acid to various esters or amides can alter the compound's polarity, solubility, and cell permeability, potentially improving its pharmacokinetic properties.

Amino Acid Conjugation: In nature, IAA is often found conjugated to amino acids, which can affect its storage, transport, and activity. researchgate.net Synthesizing conjugates of this compound with different amino acids could yield prodrugs or derivatives with altered activity profiles. Studies have shown that some IAA-amino acid conjugates exhibit even greater activity than free IAA in certain bioassays. researchgate.net

Chain Length Modification: The length of the alkyl chain connecting the indole ring to the carboxyl group can also be varied. Research on synthetic auxins indicates that extending the side chain by an even number of carbons is often tolerated, while an odd number may be detrimental to activity. nih.gov

Bioisosteric Replacement: A more advanced strategy is bioisosteric replacement, where a functional group or an entire scaffold is replaced with another that has similar steric and electronic properties. frontiersin.org This can be used to address issues with metabolism or toxicity, or to change the compound's biological target entirely. For instance, replacing the indole core of this compound with bioisosteres like benzimidazole (B57391) or azaindole could lead to molecules that no longer act as auxins but instead gain affinity for other targets, such as protein kinases or other enzymes. mdpi.commdpi.com This approach has been successfully used to convert indole-based scaffolds into potent and selective inhibitors for therapeutic targets in human diseases. mdpi.commdpi.com

Investigation of Environmental and Ecological Roles (e.g., plant-microbe interactions)

Brominated indoles are not merely synthetic constructs; they are a significant class of natural products, particularly in marine environments. nih.gov Marine organisms such as algae, sponges, and molluscs are prolific producers of halogenated secondary metabolites, including a variety of brominated indoles. nih.govresearchgate.netmdpi.com These compounds have been detected in marine sediments and water, suggesting they play active roles in their ecosystems. researchgate.netnih.govresearchgate.net

Roles in Marine Ecosystems: The production of halogenated compounds by marine organisms is often linked to chemical defense mechanisms, serving to deter predators, prevent biofouling, or inhibit the growth of competing microbes (allelopathy). nih.govnih.govnih.gov Brominated indoles isolated from marine sources have been shown to possess potent anti-inflammatory, antimicrobial, and antiproliferative activities. nih.govmdpi.comnih.gov This suggests that naturally occurring compounds like this compound or its precursors could function as defensive agents for the organisms that produce them. However, their presence in the environment also raises ecotoxicological questions, as studies have shown that brominated phenols and indoles can contribute to toxicity in marine ecosystems, potentially affecting the early life stages of fish. nih.govresearchgate.net

Signaling in Plant-Microbe Interactions: The parent molecule, IAA, is a cornerstone of plant-microbe interactions, acting as a cross-kingdom signaling molecule. nih.govfrontiersin.org Bacteria and fungi, both pathogenic and beneficial, produce IAA to manipulate the host plant's physiology, often to promote colonization or nutrient acquisition. frontiersin.orgnsf.gov In turn, IAA can act as a signal that regulates gene expression in the microbes themselves. nih.gov

Given that halogenated auxins like 4-chloro-IAA are known to be highly potent natural phytohormones in some terrestrial plants, it is highly probable that naturally produced brominated indoles play a similar signaling role, particularly in aquatic environments. mdpi.com The "phycosphere"—the microenvironment surrounding algae—is rich in algal-bacterial interactions mediated by chemical cues. researchgate.netfrontiersin.org Bacteria associated with marine sponges and algae are known to produce IAA. researchgate.net It is a compelling area for future research to investigate whether these bacteria also produce brominated IAA derivatives and how these halogenated signals might modulate the symbiotic or competitive relationships between algae and bacteria. These compounds could offer a more stable or potent signal compared to unsubstituted IAA, providing a regulatory advantage in the dynamic marine environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.